molecular formula C17H23FN4O B7549117 4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine

4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine

Cat. No. B7549117
M. Wt: 318.4 g/mol
InChI Key: IUMDEXAEDPCECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETP-101 or ETP-46321 and belongs to the class of piperidine derivatives.

Mechanism of Action

The mechanism of action of ETP-101 involves its interaction with the NMDA receptor, which is a glutamate-gated ion channel that plays a key role in synaptic plasticity and memory formation. ETP-101 acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor in the presence of glutamate. This leads to an increase in the influx of calcium ions into the postsynaptic neuron, which triggers various downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ETP-101 are mainly related to its interaction with the NMDA receptor. ETP-101 has been shown to enhance the activity of the receptor, which leads to an increase in the influx of calcium ions into the postsynaptic neuron. This triggers various downstream signaling pathways that are involved in synaptic plasticity and memory formation. ETP-101 has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ETP-101 in lab experiments is its specificity towards the NMDA receptor. This allows researchers to study the role of the receptor in various physiological and pathological processes. However, one of the limitations of using ETP-101 is its potential toxicity, as it has been shown to induce cell death in some cell lines at high concentrations.

Future Directions

There are several future directions for the research on ETP-101. One of the potential applications of ETP-101 is in the treatment of Alzheimer's disease, as the NMDA receptor has been implicated in the pathogenesis of the disease. ETP-101 could be used to enhance the activity of the receptor and improve cognitive function in patients with Alzheimer's disease. Another future direction is the development of more potent and selective positive allosteric modulators of the NMDA receptor, which could have therapeutic applications in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of ETP-101 involves a series of chemical reactions that start with the reaction of 4-ethyl-1,2,4-triazole-3-carboxylic acid with 2-(4-fluorophenoxy)ethylamine in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide. The amide is then reduced using a reducing agent such as sodium borohydride to obtain the intermediate amine. Finally, the amine is reacted with piperidine in the presence of a catalyst such as palladium on carbon to yield ETP-101.

Scientific Research Applications

ETP-101 has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, ETP-101 has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. ETP-101 has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

4-(4-ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O/c1-2-22-13-19-20-17(22)14-7-9-21(10-8-14)11-12-23-16-5-3-15(18)4-6-16/h3-6,13-14H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMDEXAEDPCECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CCN(CC2)CCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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